2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl
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Overview
Description
2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl is a compound known for its unique chemical structure and properties It is often used in various scientific research applications due to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This property is particularly valuable in biological systems where oxidative stress is a concern .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different reactivity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a stable free radical.
2,2,6,6-Tetramethyl-4-piperidone: Another structurally related compound with distinct chemical properties.
Uniqueness
What sets 2,2,6,6-Tetramethyl-4-(prop-2-YN-1-yloxy)piperidin-1-yloxidanyl apart is its unique combination of stability and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring precise control over chemical reactions .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-prop-2-ynoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-6-7-15-10-8-11(2,3)13(14)12(4,5)9-10/h1,10,14H,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRDBKYDCVMOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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